molecular formula C10H12FN B2957945 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1824337-84-9

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B2957945
CAS RN: 1824337-84-9
M. Wt: 165.211
InChI Key: BNAFJGMKSYBXFL-UHFFFAOYSA-N
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Description

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the CAS Number: 1824337-84-9 . It has a molecular weight of 165.21 . The IUPAC name for this compound is 2-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine .


Molecular Structure Analysis

The InChI code for 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is 1S/C10H12FN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10H,5-6,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is an oil at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Asymmetric Synthesis and Derivative Applications

  • Enantioenriched Derivatives Synthesis : Research by Lázaro et al. (2016) focused on creating enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives through two synthetic strategies. Their work highlights the utility of these compounds in asymmetric synthesis and the development of fluorinated 1,3-amino alcohols from a common intermediate, showcasing the versatility of fluorinated naphthalene derivatives in organic synthesis (Lázaro et al., 2016).

Medicinal Chemistry and Pharmacology

  • Anti-inflammatory Activity : A study by Sun et al. (2019) on fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives revealed their significant potential for inhibitory effects on LPS-induced NO secretion, indicating the therapeutic potential of fluorine-substituted naphthalene derivatives in anti-inflammatory treatments (Sun et al., 2019).

Fluorination Techniques and Chemical Synthesis

  • Fluorination and Arylation : Research into electrophilic fluorination of N,N-dimethylaniline and N,N-dimethylnaphthalen-1-amine by Sorokin et al. (2013) explores the reaction pathways and challenges in the fluorination of naphthalene derivatives, providing insights into the synthesis of biaryl and N-demethylated products, which are valuable for developing new synthetic methodologies (Sorokin et al., 2013).

Fluorescence Sensing and Material Science

  • Fluorescence Sensing : A study by Ahamed and Ghosh (2011) on fluoroionophores based on naphthalene derivatives demonstrates their application in selective UV-Vis spectral shift and fluorescence enhancement, particularly for Hg(2+) detection. This research underscores the importance of fluorinated naphthalene derivatives in developing advanced fluorescence-based sensors (Ahamed & Ghosh, 2011).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine are not available in the retrieved data, similar compounds have been used in the development of new series of fluorescent σ2 ligands for σ2 receptor research . This suggests potential future directions in the field of receptor research.

properties

IUPAC Name

2-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10H,5-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAFJGMKSYBXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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